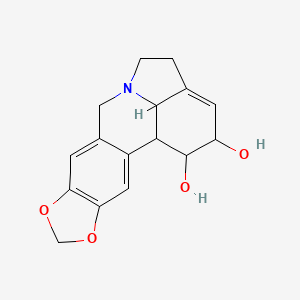
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a butylamino group, a phenoxy group, a pyridinyl group, and a sulfamoylbenzamide group
Preparation Methods
The synthesis of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinyl Group: The synthesis begins with the formation of the pyridinyl group through a series of reactions involving pyridine derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced using phenol derivatives through nucleophilic substitution reactions.
Addition of the Butylamino Group: The butylamino group is added via amination reactions, often using butylamine as the reagent.
Formation of the Sulfamoylbenzamide Group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound, allowing for the introduction of various functional groups. Common reagents include halides, amines, and alcohols.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases, leading to the breakdown of the amide and sulfonamide bonds.
Scientific Research Applications
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid: This compound shares the butylamino, phenoxy, and sulfamoyl groups but lacks the pyridinyl group.
4-(butylamino)-1-butanol: This compound contains the butylamino group but has a different overall structure.
2-(butylamino)ethanol: This compound also contains the butylamino group but differs significantly in its other functional groups.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(butylamino)-4-phenoxy-N-pyridin-4-yl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H24N4O4S/c1-2-3-11-25-19-14-16(22(27)26-17-9-12-24-13-10-17)15-20(31(23,28)29)21(19)30-18-7-5-4-6-8-18/h4-10,12-15,25H,2-3,11H2,1H3,(H2,23,28,29)(H,24,26,27) |
InChI Key |
RCIZFBNMFJHPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)


![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
